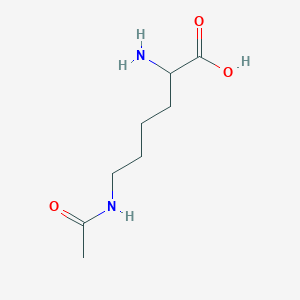

epsilon-Acetyl-L-lysine

Beschreibung

Post-Translational Modification Landscape and N-epsilon-Acetyl-L-lysine's Position

The functional capabilities of the proteome, the complete set of proteins expressed by an organism, are vastly expanded beyond the information encoded in the genome through post-translational modifications (PTMs). nih.gov These modifications, which involve the covalent addition of chemical groups to amino acid residues, occur after a protein has been synthesized and can dramatically alter its structure, stability, localization, and interactions with other molecules. abcam.comfrontiersin.org The PTM landscape is incredibly diverse, with over 650 known types, including phosphorylation, glycosylation, methylation, and ubiquitination, with acetylation being one of the most common and crucial. abcam.com

N-epsilon-Acetyl-L-lysine holds a significant position within this landscape. The addition of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine (B10760008) residue is a reversible process dynamically controlled by two opposing classes of enzymes. portlandpress.comfrontiersin.org This modification neutralizes the positive charge of the lysine side chain, which can have significant consequences for protein-protein and protein-DNA interactions. frontiersin.org

The regulation of lysine acetylation is orchestrated by a trio of molecular players:

"Writers" (Lysine Acetyltransferases - KATs): These enzymes, formerly known as histone acetyltransferases (HATs), catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues. nih.govnih.govspandidos-publications.com KATs are grouped into several families, including GNAT, p300/CBP, and MYST, each with distinct substrate specificities. wikipedia.orgasm.org

"Erasers" (Lysine Deacetylases - KDACs): These enzymes, also called histone deacetylases (HDACs), remove the acetyl group from lysine residues, restoring the positive charge. nih.govspandidos-publications.com KDACs are divided into different classes based on their sequence homology and cofactor dependency, with some being zinc-dependent and others (the sirtuins) being NAD+-dependent. nih.govfrontiersin.org

"Readers" (Bromodomain-containing proteins): These proteins contain a specialized structural motif called a bromodomain, which specifically recognizes and binds to acetylated lysine residues. portlandpress.comjneurosci.orgresearchgate.net This recognition is a key step in translating the acetylation signal into a functional cellular response, such as the recruitment of transcriptional machinery. nih.gov

Lysine acetylation can occur through both enzymatic and non-enzymatic mechanisms. While KATs provide specificity, non-enzymatic acetylation can occur spontaneously under certain conditions, such as high concentrations of acetyl-CoA and alkaline pH, which are found in specific cellular compartments like the mitochondria. frontiersin.org

| Role | Name | Function | Examples |

|---|---|---|---|

| Writers | Lysine Acetyltransferases (KATs) | Add acetyl groups to lysine residues. nih.govnih.gov | GCN5, p300/CBP, MYST family. wikipedia.orgasm.org |

| Erasers | Lysine Deacetylases (KDACs) | Remove acetyl groups from lysine residues. nih.govspandidos-publications.com | HDACs (zinc-dependent), Sirtuins (NAD+-dependent). nih.gov |

| Readers | Bromodomain-containing proteins | Recognize and bind to acetylated lysine. portlandpress.comjneurosci.org | BRD2, BRD3, BRD4. nih.gov |

Evolutionary Conservation of N-epsilon-Acetyl-L-lysine Modification Across Domains of Life

The reversible acetylation of lysine residues is not restricted to eukaryotes but is an ancient regulatory mechanism that is conserved across all three domains of life: Archaea, Bacteria, and Eukaryota. nih.govnih.govasm.org This widespread presence underscores its fundamental importance in cellular physiology, likely having arisen early in evolution. nih.gov

In Eukaryotes: Lysine acetylation is extensively studied in eukaryotes, particularly in the context of histone modification and gene regulation. wikipedia.org The acetylation of histone tails neutralizes their positive charge, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure that facilitates gene transcription. wikipedia.org Beyond histones, a vast number of non-histone proteins are also acetylated, regulating diverse processes such as metabolism, cell signaling, and DNA repair. frontiersin.orgasm.org

In Bacteria: Lysine acetylation is also a prevalent post-translational modification in bacteria, where it plays a crucial role in regulating central metabolism. frontiersin.orgasm.org Proteomic studies have revealed that many enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, are acetylated. asm.org This modification can directly inhibit enzyme activity, providing a rapid mechanism to control metabolic flux in response to environmental changes. nih.govasm.org For example, in Salmonella enterica, the acetylation of acetyl-CoA synthetase inhibits its activity. nih.gov

In Archaea: Knowledge about lysine acetylation in archaea is more limited compared to the other two domains, but evidence suggests its presence and importance. nih.govwiley.com N-terminal acetylation has been observed in a significant fraction of proteins in haloarchaea and Sulfolobus. nih.gov While internal lysine acetylation is less characterized, the presence of conserved acetylation sites in archaeal proteins homologous to those in bacteria and eukaryotes suggests a conserved regulatory role. asm.orgasm.org

The conservation of acetylation sites on catalytically essential and evolutionarily invariant lysine residues in metabolic enzymes across all domains of life strongly suggests that this modification is an ancient and universal mechanism for regulating protein function. asm.org

| Domain | Key Roles and Research Findings |

|---|---|

| Eukaryota | Extensively studied for its role in histone modification and gene regulation. wikipedia.org Thousands of non-histone proteins are also acetylated, impacting metabolism, signaling, and DNA repair. frontiersin.orgasm.org |

| Bacteria | Widespread modification regulating central metabolism, such as glycolysis and the TCA cycle. asm.org Can directly inhibit enzyme activity to control metabolic flux. nih.govasm.org |

| Archaea | Less characterized, but N-terminal acetylation is common in some species. nih.gov Conserved acetylation sites suggest a fundamental regulatory role. asm.orgasm.org |

Eigenschaften

IUPAC Name |

(2S)-6-acetamido-2-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTERQYGMUDWYAZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862371 | |

| Record name | N6-Acetyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N6-Acetyl-L-lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

692-04-6 | |

| Record name | ε-Acetyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Epsilon-acetyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-Acetyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ε-acetyl-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N6-ACETYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470AD5VY1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N6-Acetyl-L-lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | N6-Acetyl-L-lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Regulation of N Epsilon Acetyl L Lysine Homeostasis

Enzymatic Acetylation Catalysis by Lysine (B10760008) Acetyltransferases (KATs)

Lysine acetyltransferases are responsible for the addition of an acetyl group from the donor molecule acetyl-Coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue within a protein. frontiersin.orgresearchgate.net This enzymatic reaction, known as acetylation, neutralizes the positive charge of the lysine side chain, thereby influencing protein structure, function, and interaction with other molecules. wikipedia.org

Lysine Acetyltransferase Families and Subtypes

Eukaryotic KATs are broadly classified into three major families based on sequence homology and structural similarities: the GCN5-related N-acetyltransferase (GNAT) family, the p300/CBP family, and the MYST family (named after its founding members: MOZ, Ybf2/Sas3, Sas2, and Tip60). frontiersin.orgaginganddisease.org

| Family | Key Members/Subtypes | Distinguishing Features |

| GNAT | Gcn5, PCAF, ELP3 | Possess a conserved HAT domain of approximately 160 residues and often a C-terminal bromodomain for binding acetylated lysines. wikipedia.orgaginganddisease.org |

| p300/CBP | p300 (KAT3B), CBP (KAT3A) | Characterized by larger HAT domains of about 500 residues and are known for their promiscuous substrate binding. wikipedia.orgnih.gov |

| MYST | Tip60, MOZ (MYST3), MORF (MYST4), HBO1 (MYST2), hMOF (MYST1) | Feature HAT domains around 250 residues in length and are regulated by autoacetylation. wikipedia.orgaginganddisease.org |

This table provides a summary of the major Lysine Acetyltransferase families and their key characteristics.

Substrate Specificity and Catalytic Mechanisms of KATs

The catalytic mechanisms of KATs vary between families, influencing their substrate specificity.

The GNAT and p300/CBP families employ a "direct" transfer mechanism. researchgate.net This involves the formation of a ternary complex where the enzyme binds both acetyl-CoA and the substrate protein. nih.gov For the GNAT family, a conserved glutamate (B1630785) residue acts as a general base to deprotonate the lysine's amino group, facilitating its nucleophilic attack on the acetyl-CoA thioester bond. wikipedia.org In the p300/CBP family, a tyrosine acts as a general acid, and a tryptophan residue helps to correctly position the target lysine in the active site. wikipedia.org The p300/CBP family exhibits a more transient interaction with the substrate, suggesting a "hit and run" or Theorell-Chance mechanism where the ternary complex is not kinetically central. frontiersin.orgnih.gov

In contrast, the MYST family utilizes a "ping-pong" mechanism. This process involves a conserved cysteine residue in the active site that forms a reactive S-acetylcysteine thioester intermediate before the acetyl group is transferred to the lysine residue. researchgate.net Autoacetylation at a conserved lysine within the active site is a key regulatory feature for the activity of many MYST family members. wikipedia.org

Substrate specificity is determined by various factors. For GNAT and p300/CBP members, a few amino acid residues flanking the target lysine are often sufficient for recognition. wikipedia.org Conversely, MYST family KATs may require more distant regions of the substrate for efficient acetylation. wikipedia.org The association of KATs with other proteins within larger complexes also plays a crucial role in directing their activity to specific genomic locations or protein targets. nih.gov

Enzymatic Deacetylation by Lysine Deacetylases (KDACs)

The removal of acetyl groups from N-epsilon-Acetyl-L-lysine residues is catalyzed by lysine deacetylases (KDACs), also historically known as histone deacetylases (HDACs). acs.orgwikipedia.org This deacetylation process restores the positive charge of the lysine residue, thereby reversing the effects of acetylation. wikipedia.org KDACs are critical for maintaining cellular homeostasis and are implicated in the regulation of gene expression, often by promoting a more compact chromatin structure. nih.govbmglabtech.com

Based on their catalytic mechanism and sequence homology, human KDACs are grouped into four classes. bmglabtech.com

NAD+-Dependent Sirtuin Deacetylases (Class III KDACs)

Class III KDACs, known as sirtuins, are mechanistically distinct from other KDAC classes. acs.orgnih.gov Their catalytic activity is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govresearchgate.net In the deacetylation reaction, NAD+ is consumed, yielding O-acetyl-ADP-ribose and nicotinamide. nih.gov There are seven human sirtuins (SIRT1-7), which exhibit diverse subcellular localizations and substrate specificities. nih.govnih.gov For instance, SIRT1, SIRT6, and SIRT7 are primarily nuclear, SIRT2 is mainly cytoplasmic but can translocate to the nucleus, and SIRT3, SIRT4, and SIRT5 are located in the mitochondria. nih.gov Sirtuins are considered metabolic sensors as their activity is directly linked to cellular NAD+ levels. nih.gov

Zinc-Dependent Histone Deacetylases (Class I, II, IV KDACs)

The "classical" KDACs belong to Classes I, II, and IV and are zinc-dependent metalloenzymes. wikipedia.orgnih.gov They utilize a zinc ion in their active site to catalyze the hydrolysis of the amide bond of the acetyl-lysine. acs.org

| Class | Members | Key Features |

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Primarily located in the nucleus and share homology with the yeast Rpd3 protein. bmglabtech.combiorxiv.orgnih.gov |

| Class II | IIa: HDAC4, HDAC5, HDAC7, HDAC9IIb: HDAC6, HDAC10 | Can shuttle between the nucleus and cytoplasm. Class IIb enzymes are mainly found in the cytosol. biorxiv.orgnih.gov |

| Class IV | HDAC11 | The sole member of this class, sharing features with both Class I and II enzymes. bmglabtech.combiorxiv.org |

This table summarizes the classification of zinc-dependent Lysine Deacetylases.

Deacetylation Mechanisms and Regulatory Control

The catalytic mechanism for all zinc-dependent KDACs is conserved and involves the activation of the acetyl-lysine substrate by the zinc ion, followed by general acid/base catalysis facilitated by a histidine residue. acs.org A tyrosine residue often stabilizes the transition state of the reaction. acs.org

The activity of KDACs is tightly regulated through various mechanisms. These include post-translational modifications such as phosphorylation, acetylation, and ubiquitination. nih.gov Furthermore, their activity is controlled by their subcellular localization and their assembly into multi-protein complexes, which can dictate their substrate specificity and biological function. researchgate.netnih.gov The intrinsic deacetylase activity can also vary significantly among different HDAC isoforms. nih.gov

Non-Enzymatic Acetylation Processes

The formation of N-epsilon-Acetyl-L-lysine is not exclusively governed by enzymatic activity. A significant portion of lysine acetylation occurs through non-enzymatic chemical reactions, where reactive metabolites directly transfer an acetyl group to the ε-amino group of lysine residues. nih.govnih.gov This spontaneous process is a crucial aspect of cellular homeostasis, influenced by the chemical environment and the concentration of specific metabolic intermediates. researchgate.netresearchgate.net

Acetyl-Coenzyme A as an Acetyl Donor in Non-Enzymatic Reactions

Acetyl-Coenzyme A (Acetyl-CoA), a central molecule in the metabolism of carbohydrates, fats, and proteins, is a primary donor for non-enzymatic lysine acetylation in eukaryotes. frontiersin.orgwikipedia.org The ability of Acetyl-CoA to non-enzymatically acetylate proteins was observed even before the discovery of lysine acetyltransferases (KATs), when researchers noted that purified histones incubated with radiolabeled Acetyl-CoA incorporated the label without the presence of enzymes. frontiersin.orgnih.gov

The reaction is driven by the high-energy thioester bond within the Acetyl-CoA molecule. nih.govfrontiersin.org The mechanism involves the nucleophilic attack of a deprotonated lysine ε-amino group on the carbonyl carbon of the acetyl group in Acetyl-CoA. nih.gov This forms a transient tetrahedral intermediate, which then resolves into the final products: an acetylated lysine residue and Coenzyme A. nih.gov

This non-enzymatic pathway is particularly significant in cellular compartments with specific biochemical characteristics. The mitochondrial matrix, for instance, is a major site for non-enzymatic acetylation due to its alkaline environment (pH ≈ 8.0) and high concentrations of Acetyl-CoA, which can reach up to 1.5 mM. frontiersin.orgfrontiersin.orgspandidos-publications.com These conditions favor the deprotonation of the lysine's amino group, enhancing its nucleophilicity and promoting the spontaneous reaction with the abundant Acetyl-CoA. nih.govnih.gov In eukaryotic cells, Acetyl-CoA is considered the main acetyl donor for this type of chemical modification. nih.gov

Acetyl-Phosphate as a Key Non-Enzymatic Acetyl Donor, particularly in Bacteria

In the bacterial kingdom, while Acetyl-CoA can contribute to non-enzymatic acetylation, the primary acetyl donor for this process is Acetyl-Phosphate (AcP). researchgate.netfrontiersin.orgnih.gov AcP is a high-energy mixed anhydride (B1165640) intermediate central to bacterial energy metabolism, particularly in the phosphotransacetylase-acetate kinase (Pta-AckA) pathway. frontiersin.orgtandfonline.comresearchgate.net Its high reactivity allows it to function as a potent donor of both acetyl and phosphoryl groups. tandfonline.com

Non-enzymatic acetylation by AcP is considered a more global and less specific modification in bacteria compared to enzyme-mediated acetylation. frontiersin.orgtandfonline.com The reaction mechanism involves a nucleophilic attack by the deprotonated lysine amino group on the electrophilic carbonyl carbon of AcP. researchgate.netfrontiersin.org This forms a tetrahedral intermediate that subsequently decomposes, yielding acetylated lysine and inorganic phosphate (B84403). researchgate.netfrontiersin.org

The level of AcP-dependent acetylation is directly linked to the metabolic state of the bacterium. tandfonline.com For example, in Salmonella typhimurium, the acetylation of the virulence-associated transcription factor PhoP is dependent on the intracellular concentration of AcP. tandfonline.com This demonstrates a direct link between the metabolic state (as reflected by AcP levels) and the regulation of critical bacterial functions like virulence through non-enzymatic protein modification. tandfonline.com

Environmental and Cellular Factors Influencing Non-Enzymatic N-epsilon-Acetyl-L-lysine Formation

The rate and specificity of non-enzymatic lysine acetylation are governed by a combination of environmental and cellular factors. These factors collectively determine the likelihood of a given lysine residue undergoing this modification.

Key influencing factors include:

Concentration of Acetyl Donors: The intracellular concentrations of reactive acetyl donors like Acetyl-CoA and Acetyl-Phosphate are a primary driver of non-enzymatic acetylation. researchgate.netresearchgate.net Elevated levels of these metabolites, often resulting from specific metabolic states, increase the frequency of spontaneous acetylation events. researchgate.net

pH: The pH of the cellular microenvironment plays a critical role. nih.govresearchgate.net An alkaline pH facilitates the deprotonation of the lysine ε-amino group (pKa ≈ 10.5), which is necessary for it to act as an effective nucleophile. researchgate.netfrontiersin.org This is a significant reason for the high level of non-enzymatic acetylation in the mitochondrial matrix (pH ≈ 7.8-8.0) compared to the cytosol (pH ≈ 7.4). researchgate.netfrontiersin.org

Protein Microenvironment: The local chemical environment surrounding a lysine residue within a protein's three-dimensional structure significantly influences its reactivity. researchgate.netresearchgate.net

Poly-basic Patches: Lysine residues located within clusters of other basic amino acids (like arginine and lysine) can have a lowered pKa, making them more reactive at physiological pH. researchgate.net

Proximity to Acidic Residues: The spatial proximity of an acidic residue, such as glutamate or aspartate, can act as a general base catalyst, abstracting a proton from the lysine's amino group and thereby increasing its nucleophilicity and propensity for non-enzymatic acetylation. researchgate.net

The table below summarizes the conditions in different cellular compartments that influence non-enzymatic acetylation by Acetyl-CoA.

| Cellular Compartment | Typical pH | Acetyl-CoA Concentration | Propensity for Non-Enzymatic Acetylation |

| Mitochondrial Matrix | ~8.0 frontiersin.org | High (up to 1.5 mM) frontiersin.org | High frontiersin.orgspandidos-publications.com |

| Cytosol/Nucleus | ~7.4 researchgate.net | Lower | Lower researchgate.net |

Biological Roles and Functional Impact of N Epsilon Acetyl L Lysine Modification

Post-Translational Modulation of Protein Function and Structure

Alterations in Lysine (B10760008) Side Chain Charge, Hydrophobicity, and Conformation

The primary and most profound effect of lysine acetylation is the neutralization of the positive charge of the lysine's ε-amino group. nih.govnih.gov At physiological pH, the unmodified lysine side chain is protonated and carries a positive charge. rupress.orgmdpi.com The enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to this amine group eliminates this positive charge. nih.govcusabio.com

This charge neutralization has several key consequences:

Disruption of Electrostatic Interactions: The loss of the positive charge can disrupt or abolish electrostatic interactions, such as salt bridges, that are critical for maintaining a protein's three-dimensional structure. cusabio.comnih.gov It also weakens the interaction between histone proteins and the negatively charged phosphate (B84403) backbone of DNA, leading to a more relaxed chromatin structure. wikipedia.org

Increased Hydrophobicity and Size: The addition of the acetyl group increases the size and hydrophobicity of the lysine side chain. frontiersin.orgnih.gov This can introduce steric bulk and alter the surface properties of the protein, potentially influencing its conformation and solubility. nih.gov

Impact on Protein-Protein Interactions and Substrate Binding Affinity

The changes in charge, size, and hydrophobicity resulting from lysine acetylation directly influence how a protein interacts with other molecules. This modification can either promote or inhibit protein-protein interactions, as well as alter the binding affinity of enzymes for their substrates and cofactors. nih.govplos.org

For instance, the acetylation of non-histone proteins can modulate their assembly into larger complexes or prevent interactions from occurring. In the context of enzyme regulation, if an acetylated lysine residue is located within the active site or a substrate-binding pocket, the modification can directly interfere with substrate recognition and binding. rupress.org The neutralization of a positive charge on a key lysine residue can reduce the affinity for negatively charged substrates. rupress.org

Formation of Recognition Motifs for Acetyllysine Reader Domains (e.g., Bromodomains, YEATS domains)

A crucial consequence of lysine acetylation is the creation of a binding site for specialized protein modules known as "reader" domains. nih.govwiley.com These domains specifically recognize and bind to N-epsilon-Acetyl-L-lysine residues, translating the acetylation mark into a downstream cellular response. nih.govnih.gov

Two major families of acetyllysine reader domains are:

Bromodomains (BRDs): These are conserved structural motifs of about 110 amino acids that form a left-handed four-helix bundle. frontiersin.orgresearchgate.net They recognize acetylated lysine residues through a hydrophobic pocket, facilitating the recruitment of protein complexes involved in chromatin remodeling and transcriptional activation. researchgate.netbiorxiv.org The human genome contains 61 bromodomains in 46 different proteins. nih.govnih.gov

YEATS Domains: Named after the founding members of the family (Yaf9, ENL, AF9, Taf14, Sas5), these domains are structurally distinct from bromodomains, adopting an immunoglobulin-like fold. frontiersin.orgwiley.comresearchgate.net They also bind to acetylated lysine residues, often within the context of histone tails, and play a role in transcriptional regulation. nih.govacs.org Humans have four proteins containing YEATS domains. nih.gov

The interaction between these reader domains and acetylated proteins is a key mechanism for transducing signals initiated by lysine acetylation into specific functional outcomes, such as altered gene expression.

Regulation of Cellular Metabolic Pathways

Lysine acetylation is now recognized as a widespread regulatory mechanism in metabolism, affecting nearly all central metabolic pathways. rupress.org This regulation occurs through the direct acetylation of metabolic enzymes, which can alter their catalytic activity and stability. scirp.org

Control of Enzymes in Central Carbon Metabolism (e.g., Glycolysis, Tricarboxylic Acid Cycle)

A significant number of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle are subject to lysine acetylation. rupress.orgnih.gov This modification provides a direct link between the cellular metabolic state, reflected in the levels of acetyl-CoA, and the regulation of these core energy-producing pathways. rupress.org

Research has shown that many key enzymes in these pathways are acetylated, and in several cases, this acetylation has been shown to modulate their activity. rupress.org For example, studies in bacteria have identified acetylated proteins throughout the glycolytic and TCA pathways. plos.org In eukaryotes, nearly all enzymes involved in glycolysis and the TCA cycle have been found to be acetylated. rupress.org The acetylation of malate (B86768) dehydrogenase (MDH), a key enzyme in the TCA cycle, has been identified in bacteria, suggesting a conserved regulatory role. researchgate.net

Table 1: Examples of Acetylated Enzymes in Central Carbon Metabolism

| Pathway | Enzyme | Organism | Potential Impact of Acetylation |

| Glycolysis | Glyceraldehyde-3-phosphate dehydrogenase | Escherichia coli | Impact on enzyme function plos.org |

| Triosephosphate isomerase | Escherichia coli | Impact on enzyme function plos.org | |

| TCA Cycle | Malate Dehydrogenase (MDH) | Bacteria | Regulation of enzyme activity researchgate.net |

| Acetyl-CoA Synthetase | Multiple | Regulation of enzyme activity rupress.org |

Influence on Photosynthesis and Carbon Fixation Mechanisms

In photosynthetic organisms, lysine acetylation plays a significant role in regulating the light-dependent and light-independent reactions of photosynthesis. nih.govresearchgate.net

Proteomic studies in cyanobacteria and plants have revealed that a large number of proteins involved in photosynthesis and carbon fixation are acetylated. nih.govresearchgate.net This includes key components of the photosystems and enzymes of the Calvin cycle. researchgate.net

Key findings include:

Regulation of Photosystem II: The PsbO protein, a manganese-stabilizing protein in Photosystem II, is acetylated. This modification can influence the efficiency of water splitting and oxygen evolution. portlandpress.com

Control of Carbon Fixation: The large subunit of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the primary enzyme responsible for carbon fixation, is acetylated. researchgate.netportlandpress.com The level of acetylation of Rubisco and other Calvin cycle enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can be altered in response to environmental stresses, suggesting a role in fine-tuning carbon assimilation. researchgate.netportlandpress.com Acetylation of Rubisco activase (RCA) has also been shown to affect its stability and ATPase activity. biorxiv.org

NDH-1 Complex: In cyanobacteria, the acetylation of a subunit of the NAD(P)H-dehydrogenase (NDH-1) complex, which is involved in cyclic electron flow and CO2 uptake, affects its enzymatic activity and consequently, photosynthetic electron flow. portlandpress.com

Table 2: Examples of Acetylated Proteins in Photosynthesis and Carbon Fixation

| Process | Protein/Enzyme | Organism | Effect of Acetylation |

| Photosynthesis | PsbO (Manganese-stabilizing protein) | Cyanobacteria | Influences oxygen evolution portlandpress.com |

| NdhJ (NDH-1 complex subunit) | Cyanobacteria | Affects photosynthetic electron flow portlandpress.com | |

| Carbon Fixation | Rubisco (large subunit) | Cyanobacteria, Plants | Negative correlation with activity portlandpress.com |

| Rubisco activase (RCA) | Plants | Modulates stability and ATPase activity biorxiv.org | |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Plants | Regulates protein expression and carbon fixation capacity researchgate.net |

Integration with Cellular Energy Homeostasis and Nutrient Sensing

N-epsilon-Acetyl-L-lysine is a critical nexus between cellular signaling and the metabolic state, particularly energy homeostasis and nutrient availability. The modification process itself is intrinsically linked to metabolism, as the acetyl group is donated by acetyl-coenzyme A (acetyl-CoA), a central metabolite in cellular energy pathways. cytoskeleton.comnih.govnih.gov The levels of acetyl-CoA fluctuate based on the cell's energy status, directly influencing the extent of protein acetylation. This positions N-epsilon-acetylation as a key sensor and regulator of the cell's metabolic condition.

Research in bacteria further supports this connection. In Escherichia coli, approximately 90 proteins are acetylated, with over half involved in processes like the tricarboxylic acid (TCA) cycle, glycolysis, and energy metabolism. nih.gov The acetylation state of these proteins varies with the growth stage, indicating a responsive system that adapts to physiological signals and environmental changes. nih.gov Similarly, in Saccharopolyspora erythraea, the nitrogen-sensing regulator GlnR directly controls the transcription of the gene acuA, which encodes a lysine acetyltransferase. pnas.org This creates a feedback loop where nitrogen availability, a key nutrient signal, directly modulates the machinery responsible for protein acetylation, thereby integrating nitrogen metabolism with broader cellular regulation. pnas.org

N-epsilon-Acetyl-L-lysine in Epigenetic Regulation and Gene Expression

Histone N-epsilon-Acetylation in Chromatin Dynamics and Transcriptional Activation

N-epsilon-acetylation of lysine residues on histone proteins is a cornerstone of epigenetic regulation and a fundamental mechanism for controlling gene expression. mimedb.orgspandidos-publications.com Histones, being rich in positively charged lysine residues, bind tightly to the negatively charged phosphate backbone of DNA, creating a compact and transcriptionally repressive chromatin structure known as heterochromatin. mimedb.orgembopress.org The addition of an acetyl group to the ε-amino group of a lysine residue by enzymes called histone acetyltransferases (HATs) neutralizes this positive charge. embopress.orgnih.gov This charge neutralization weakens the electrostatic interaction between the histone tails and DNA, leading to a more relaxed and open chromatin conformation (euchromatin). embopress.orgoncotarget.com This "open" state increases the accessibility of DNA to transcription factors and the transcriptional machinery, thereby promoting gene activation. embopress.orgabcam.com

This modification is not random; specific lysine residues on the N-terminal tails and globular domains of core histones (H2A, H2B, H3, and H4) are targeted for acetylation. mimedb.orgembopress.org For instance, acetylation of histone H3 at lysine 64 (H3K64ac), a residue on the lateral surface of the histone octamer, has been shown to regulate nucleosome stability and facilitate gene expression. elifesciences.org H3K64ac is enriched at the start sites of active genes and is placed by the co-activator p300. elifesciences.org The acetylated lysine residues also act as docking sites for specific proteins, known as "readers," which contain a specialized module called a bromodomain. oncotarget.com These bromodomain-containing proteins can recruit other factors that further promote transcription and chromatin remodeling. oncotarget.com The dynamic and reversible nature of this process, with histone deacetylases (HDACs) removing the acetyl groups, allows for precise and rapid control over gene expression in response to various cellular signals. oncotarget.com

| Histone | Acetylated Lysine Site | Associated Function | Reference |

|---|---|---|---|

| H3 | K64 | Regulates nucleosome stability, facilitates nucleosome eviction, and promotes gene expression. | elifesciences.org |

| H4 | K5, K8, K12, K16 | Acetylation by NuA4 facilitates the repair of broken DNA replication forks. | spandidos-publications.com |

| H4 | K16 | Acetylation by KAT8 (hMOF) is a response to DNA damage. | encyclopedia.pub |

| H2A | K15 | Acetylation by KAT5 (TIP60) occurs in response to DNA damage. | encyclopedia.pub |

Non-Histone Protein N-epsilon-Acetylation in Transcriptional and Translational Control

Beyond histones, N-epsilon-acetylation is a widespread modification found on thousands of non-histone proteins, profoundly influencing their function and, consequently, the regulation of gene expression at both the transcriptional and translational levels. oncotarget.comnih.gov Proteomic studies have revealed that a significant portion of the cellular acetylome consists of non-histone proteins involved in nearly every key cellular process. nih.gov This modification can alter a protein's enzymatic activity, stability, subcellular localization, and its interactions with other proteins or DNA. nih.gov

Transcription factors are a major class of acetylated non-histone proteins. spandidos-publications.com A classic example is the tumor suppressor protein p53. The acetylation of p53 at specific lysine residues by the acetyltransferase p300/CBP enhances its DNA-binding activity, thereby activating the transcription of its target genes, which are involved in cell cycle arrest and apoptosis. spandidos-publications.com In bacteria, the acetylation of the transcription factor RcsB at lysine 180 has been shown to inhibit its DNA-binding activity, demonstrating that this modification is a conserved regulatory mechanism across different domains of life. nih.gov

N-epsilon-acetylation also plays a role in translational control. A large number of proteins involved in protein synthesis, including ribosomal proteins, are acetylated. nih.gov This suggests a direct regulatory link between acetylation and the machinery of translation. Furthermore, recent research has uncovered a novel mechanism termed intra-translational modification (ITM). biorxiv.org This process involves the lysyl-tRNA synthetase (KARS) charging tRNA with N6-acetyl-L-lysine, leading to its direct incorporation into nascent polypeptide chains during translation. biorxiv.org This mechanism can modify proteins in regions that are inaccessible to traditional post-translational modification enzymes, thereby affecting protein function by altering internal residue interactions. biorxiv.org

| Protein | Function | Effect of Acetylation | Reference |

|---|---|---|---|

| p53 | Tumor suppressor, transcription factor | Enhances specific DNA binding activity, activating target genes. | spandidos-publications.com |

| RcsB (E. coli) | Transcription factor | Inhibits DNA-binding activity. | nih.gov |

| Ribosomal Proteins | Protein synthesis (translation) | Acetylation state varies with growth, suggesting regulatory control over translation. | nih.gov |

| CheY (E. coli) | Response regulator in chemotaxis | Negatively affects binding to its targets. | nih.gov |

Broader Cellular Processes Governed by N-epsilon-Acetyl-L-lysine

DNA Repair Mechanisms and Genome Stability

N-epsilon-acetylation of both histone and non-histone proteins is a critical regulator of DNA repair pathways, thereby safeguarding genome stability. nih.govresearchgate.net The modification contributes to this process in several ways, from altering chromatin structure to directly modulating the activity of repair enzymes. encyclopedia.pubnih.gov

Following DNA damage, specific patterns of histone acetylation act as signals to recruit DNA repair factors to the lesion site. nih.gov The acetylation-induced relaxation of chromatin structure enhances the accessibility of the damaged DNA to the repair machinery. encyclopedia.pub For example, the Nucleosome acetyltransferase of H4 (NuA4) is involved in the acetylation of histone H4, which facilitates the repair of broken DNA replication forks. spandidos-publications.com Similarly, the acetyltransferase KAT5 (TIP60) is activated upon DNA damage and acetylates histones to regulate the DNA damage response (DDR). encyclopedia.pub

Acetylation also directly regulates the function of non-histone proteins that are core components of the DNA repair machinery. nih.govnih.gov Key proteins in various repair pathways, including mismatch repair (MMR) and base excision repair (BER), are known to be acetylated. For instance, acetylation of MutS homolog 2 (MSH2), a key protein in MMR, affects the stability of the MutSα complex that recognizes DNA mismatches. nih.gov The activity of DNA polymerase β (Pol β), an enzyme essential for BER, is impaired by acetylation. nih.gov The acetyltransferase p300 has been identified as a major enzyme responsible for acetylating numerous factors involved in DNA repair and replication, highlighting the central role of this modification in maintaining genomic integrity. nih.gov

| Protein | DNA Repair Pathway | Role of Acetylation | Reference |

|---|---|---|---|

| Histone H4 | DNA Replication Fork Repair | Acetylation by NuA4 facilitates repair. | spandidos-publications.com |

| MSH2 | Mismatch Repair (MMR) | Acetylation of C-terminal lysine promotes stable MutSα complex formation. | nih.gov |

| DNA polymerase β (Pol β) | Base Excision Repair (BER) | Acetylation impairs its dRP-lyase activity. | nih.gov |

| PARP1 | DNA Repair | Lactylation (a related lysine modification) may regulate its ADP-ribosylation activity, pointing to potential cross-talk with acetylation. | frontiersin.org |

Cell Cycle Progression and Apoptotic Regulation

N-epsilon-Acetyl-L-lysine modification is deeply involved in the control of cell cycle progression and the induction of apoptosis, two fundamental processes for tissue homeostasis and tumor prevention. mimedb.orgmdpi.com The regulation occurs through the acetylation of both histone and non-histone proteins that are key players in these pathways.

The progression through the cell cycle is, in part, regulated by the dynamic acetylation of histones, which controls the expression of cell cycle-related genes. For example, the histone acetyltransferase Gcn5p-mediated acetylation of specific lysines on histones H3 and H4 has been demonstrated to be essential for normal cell cycle progression. spandidos-publications.com Furthermore, non-histone proteins involved in cell cycle control are also targets of acetylation. The regulation of the cell cycle can involve pathways that include the p21 protein, a critical inhibitor of cyclin-dependent kinases. abcam.com

In the context of apoptosis (programmed cell death), the acetylation of the p53 tumor suppressor is a well-documented regulatory mechanism. spandidos-publications.com Acetylation of p53 by acetyltransferases like p300/CBP is critical for its activation in response to cellular stress, such as DNA damage. spandidos-publications.com Activated p53 then transcriptionally upregulates pro-apoptotic genes, leading to the elimination of damaged or potentially cancerous cells. abcam.com The recognition of acetylated lysine residues by bromodomain-containing proteins is an essential signaling mechanism that links the acetylation event to the downstream cellular machinery of both cell cycle control and apoptosis. mimedb.org

| Protein/Histone | Process | Role of Acetylation | Reference |

|---|---|---|---|

| Histones H3 and H4 | Cell Cycle Progression | Acetylation by Gcn5p is essential for normal progression. | spandidos-publications.com |

| p53 | Apoptosis / Cell Cycle Arrest | Acetylation activates its function as a transcription factor, inducing apoptosis or cell cycle arrest. | spandidos-publications.com |

| p21 | Cell Cycle Progression | Involved in cell cycle regulation pathways linked to lysine acetylation. | abcam.com |

Cytoskeletal Dynamics and Cell Motility

N-epsilon-Acetyl-L-lysine modification of cytoskeletal proteins is a critical regulatory mechanism influencing the structure and function of the cytoskeleton, thereby impacting cell motility. This post-translational modification (PTM) affects key components like actin and tubulin, as well as their associated regulatory proteins. nih.gov

The acetylation of actin, a fundamental process for cell shape and movement, occurs on all three of its major isoforms. oncotarget.com Specifically, β- and γ-actins form stress fibers essential for cellular structure and locomotion. oncotarget.com The acetylation of actin has been shown to regulate its polymerization, a process mediated by the formin INF2, which in turn affects downstream cellular events such as mitochondrial fission and vesicle transport. nih.gov

Cortactin, an actin-binding protein, is a significant target of lysine acetylation. cytoskeleton.com Acetylation of cortactin by the histone acetyltransferase p300/PCAF at nine different lysine residues inhibits its ability to bind to F-actin and its translocation to the cell periphery. oncotarget.comcytoskeleton.com This results in decreased actin dynamics and altered cell motility. oncotarget.comcytoskeleton.com Conversely, deacetylation of cortactin by deacetylases like HDAC6 and SIRT1 promotes its translocation to sites of actin assembly in lamellipodia, enhancing the formation of F-actin and cell migration. cytoskeleton.com

Similarly, α-tubulin, a primary component of microtubules, undergoes acetylation on the lysine-40 (K40) residue. oncotarget.comresearchgate.net This modification is a hallmark of stable, long-lived microtubules and is catalyzed by the acetyltransferase ATAT1 and reversed by the deacetylase HDAC6. oncotarget.com The acetylation of tubulin is not only crucial for microtubule stability but also influences the interaction of microtubules with associated proteins (MAPs), thereby affecting various cellular processes including cell division and motility. researchgate.net

The regulation of these cytoskeletal components through N-epsilon-Acetyl-L-lysine modification highlights its importance in controlling the dynamic reorganization of the cytoskeleton required for cell motility.

Table 1: Impact of N-epsilon-Acetyl-L-lysine on Cytoskeletal Proteins

| Protein | Function | Effect of Acetylation | Key Enzymes Involved |

| Actin | Forms microfilaments, crucial for cell shape and movement. | Regulates polymerization. nih.gov | INF2 (formin) nih.gov |

| Cortactin | Actin-binding protein, promotes actin polymerization. | Inhibits translocation to cell periphery and binding to F-actin, reducing cell motility. oncotarget.comcytoskeleton.com | p300/PCAF (acetyltransferase), HDAC6, SIRT1 (deacetylases) oncotarget.comcytoskeleton.com |

| α-Tubulin | Forms microtubules, essential for cell structure and intracellular transport. | Stabilizes microtubules. oncotarget.comresearchgate.net | ATAT1 (acetyltransferase), HDAC6 (deacetylase) oncotarget.com |

Cellular Stress Responses and Adaptation Mechanisms

N-epsilon-Acetyl-L-lysine plays a pivotal role in how cells, from bacteria to eukaryotes, respond and adapt to various environmental stresses. frontiersin.org This modification allows for rapid adjustments in protein function, enabling organisms to cope with changing conditions such as nutrient limitation, temperature fluctuations, and oxidative stress. frontiersin.orgnih.gov

In bacteria, lysine acetylation is a key mechanism for adapting to fluctuating environments. frontiersin.org For instance, under hypoxic or anaerobic conditions, acetylation modulates metabolic pathways to optimize energy use and regulate enzymatic activity to counter external stressors. frontiersin.org Studies in Bacillus altitudinis have shown that salt stress leads to differential acetylation of proteins involved in osmolyte biosynthesis and antioxidant defense, highlighting the role of acetylation in adaptation to high salinity. researchgate.net

In eukaryotes, lysine acetylation is integral to the heat shock response. In yeast, global acetylation patterns are remodeled during heat shock, with significant changes in the acetylation of proteins involved in energy metabolism and protein folding. researchgate.net This suggests that acetylation helps to activate proteins needed for the stress response and inactivate those that are repressed. researchgate.net

The modification is also crucial for responding to oxidative stress. In the fungal pathogen Candida albicans, lysine acetylation, particularly of histones, regulates the expression of genes involved in the oxidative stress response, allowing the pathogen to evade host immune defenses. frontiersin.orgfrontiersin.org Specifically, acetylation at histone H3 at lysine 56 (H3K56) is important for the fungus's ability to tolerate oxidative stress. frontiersin.org

Furthermore, in some bacteria, non-enzymatic acetylation using the metabolite acetyl-phosphate can lead to global low levels of acetylation, which is also implicated in stress responses. nih.govnih.govasm.org This demonstrates the diverse mechanisms through which N-epsilon-Acetyl-L-lysine contributes to cellular resilience and adaptation.

Table 2: Role of N-epsilon-Acetyl-L-lysine in Cellular Stress Responses

| Organism/System | Stress Condition | Key Acetylated Proteins/Pathways | Functional Outcome |

| Bacteria (general) | Hypoxia/Anaerobia | Metabolic pathway enzymes frontiersin.org | Optimized energy utilization, stress mitigation frontiersin.org |

| Bacillus altitudinis | Salt Stress | Proteins for osmolyte biosynthesis and antioxidant defense researchgate.net | Adaptation to high salinity researchgate.net |

| Yeast (Saccharomyces cerevisiae) | Heat Shock | Proteins in energy metabolism and protein folding researchgate.net | Activation of stress response proteins, inactivation of repressed proteins researchgate.net |

| Candida albicans | Oxidative Stress | Histones (e.g., H3K56) frontiersin.org | Regulation of oxidative stress response genes, immune evasion frontiersin.orgfrontiersin.org |

Signal Transduction Networks and Their Integration

N-epsilon-Acetyl-L-lysine is a widespread post-translational modification that plays a crucial role in regulating signal transduction networks. nih.gov This modification, by neutralizing the positive charge of the lysine residue, can alter protein conformation, protein-protein interactions, and enzymatic activity, thereby influencing cellular signaling pathways. nih.gov

A significant portion of lysine-acetylated proteins are found in the cytoplasm and are involved in key cellular pathways. cytoskeleton.com The dynamic nature of acetylation, controlled by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), allows for rapid and reversible modulation of signaling events in response to various stimuli. nih.govnih.gov

In bacteria, lysine acetylation is involved in the regulation of diverse cellular processes, including chemotaxis. acs.org Acetylated proteins are enriched in bacterial chemotaxis pathways, suggesting a role for this modification in sensing and responding to environmental cues. acs.org

In eukaryotes, lysine acetylation is a key regulator in multiple signal transduction events. cytoskeleton.com For example, the acetylation of proteins involved in growth factor signaling can modulate cell motility. The deacetylation of cortactin, stimulated by Rac1 activation in response to growth factors, leads to its translocation to the cell periphery and enhanced F-actin formation, a critical step in cell migration. cytoskeleton.com

Furthermore, the interplay between acetylation and other PTMs, such as phosphorylation, creates a complex regulatory code that allows for the fine-tuning of signaling networks. This "crosstalk" enables the integration of multiple signals to generate a specific cellular response. The presence of acetyl-lysine binding domains, such as bromodomains, in various signaling proteins allows for the recruitment of these proteins to acetylated targets, further propagating the signal. nih.gov

The extensive presence of N-epsilon-Acetyl-L-lysine on proteins involved in signal transduction underscores its importance as a fundamental regulatory mechanism for integrating cellular responses to internal and external signals. nih.gov

Table 3: Examples of N-epsilon-Acetyl-L-lysine in Signal Transduction

| Signaling Pathway/Process | Organism | Key Acetylated Protein(s) | Effect of Acetylation |

| Bacterial Chemotaxis | Bacteria | Chemotaxis proteins acs.org | Regulation of sensory response to environmental stimuli acs.org |

| Growth Factor Signaling | Eukaryotes | Cortactin cytoskeleton.com | Deacetylation promotes cell migration cytoskeleton.com |

| General Signal Transduction | Eukaryotes | Various signaling proteins cytoskeleton.com | Modulation of protein activity and interactions cytoskeleton.com |

N-epsilon-Acetyl-L-lysine in Microbial Physiology and Pathogenesis

Regulation of Bacterial Virulence Factors and Pathogenicity

N-epsilon-Acetyl-L-lysine modification is emerging as a critical regulator of bacterial virulence and pathogenicity. nih.govnih.govasm.org This post-translational modification can directly impact the function of virulence factors, which are proteins essential for establishing infection, acquiring nutrients within the host, and evading the host immune system. nih.gov

Numerous acetylated proteins that are linked to virulence have been identified in various human bacterial pathogens through proteomic analyses. nih.gov For instance, in Mycobacterium tuberculosis, the metabolic enzyme isocitrate lyase (ICL1), which is crucial for latent infection, is known to be acetylated. nih.gov

In the oral pathogen Streptococcus mutans, the acetylation of lactate (B86563) dehydrogenase reduces the bacterium's acid production and tolerance, thereby decreasing its cariogenic potential. frontiersin.org Additionally, the acetylation of glucosyltransferases, enzymes that produce extracellular polysaccharides (EPS) forming the backbone of dental plaque, correlates with their enzymatic activity and thus the bacterium's ability to form biofilms. frontiersin.org

The regulation of these virulence factors by N-epsilon-Acetyl-L-lysine can occur through both enzymatic and non-enzymatic mechanisms. nih.govnih.govasm.org The levels of acetylation are controlled by the interplay of lysine acetyltransferases and deacetylases, as well as by non-enzymatic acetylation via metabolites like acetyl-phosphate. nih.govnih.govasm.org This dynamic regulation allows bacteria to fine-tune the expression and activity of their virulence factors in response to the host environment, ultimately influencing the outcome of an infection.

Table 4: Regulation of Bacterial Virulence by N-epsilon-Acetyl-L-lysine

| Bacterium | Virulence Factor/Process | Effect of Acetylation | Reference |

| Mycobacterium tuberculosis | Isocitrate lyase (ICL1) | Implicated in virulence during latent infection. nih.gov | nih.gov |

| Streptococcus mutans | Lactate dehydrogenase | Reduces acidogenicity and aciduricity. frontiersin.org | frontiersin.org |

| Streptococcus mutans | Glucosyltransferases | Correlates with enzymatic activity and biofilm formation. frontiersin.org | frontiersin.org |

| Salmonella | PhoP (transcriptional regulator) | Inhibits DNA-binding and protein activity. researchgate.net | researchgate.net |

| Salmonella | HilD (transcriptional regulator) | Inhibits pathogenic gene expression. researchgate.net | researchgate.net |

Modulation of Host-Pathogen Interactions and Immune Evasion

N-epsilon-Acetyl-L-lysine plays a significant role in modulating the complex interplay between pathogens and their hosts, including mechanisms of immune evasion. frontiersin.org Pathogens utilize this modification to adapt to the host environment and to counteract host immune defenses. frontiersin.orgfrontiersin.org

In the fungal pathogen Candida albicans, lysine acetylation is crucial for its ability to evade host immune detection. frontiersin.orgfrontiersin.org By dynamically regulating histone acetylation, the pathogen can modulate the expression of genes involved in the oxidative stress response, which helps it to survive the reactive oxygen species produced by host immune cells. frontiersin.org Acetylation can also influence the pathogen's morphology, which is linked to its ability to adapt within the host. frontiersin.org Remodeling of the cell wall through processes influenced by acetylation can reduce recognition by the host's innate immune system and enhance the fungus's adhesion to host cells, thereby increasing its virulence. frontiersin.org

Bacterial pathogens also employ acetylation to interfere with host cellular processes. Some bacterial effector proteins, which are injected into host cells, have acetyltransferase activity. plos.org For example, the Ralstonia solanacearum effector protein PopP2 exhibits auto-acetyltransferase activity on a specific lysine residue, which is essential for its recognition by the host resistance protein RRS1-R and the subsequent triggering of an immune response in plants. plos.org This suggests that the host immune system can, in turn, evolve to detect the enzymatic activity of pathogen effectors.

Furthermore, viruses can manipulate host epigenetic machinery, including histone acetylation and deacetylation, to facilitate their replication and evade immune surveillance. mdpi.com By altering the acetylation state of host histones, viruses can control the expression of host genes, including those involved in the immune response, to create a more favorable environment for their persistence. mdpi.com

Biosynthetic and Catabolic Pathways Interfacing with N Epsilon Acetyl L Lysine

De Novo Biosynthesis of N-epsilon-Acetyl-L-lysine and Related Derivatives

The synthesis of N-epsilon-Acetyl-L-lysine and its derivatives is a fundamental process, with pathways varying across different domains of life. These pathways underscore the diverse biological roles of these acetylated compounds, from gene regulation in eukaryotes to osmoregulation in archaea.

Enzymatic Synthesis from L-Lysine and Acetyl-CoA

The primary and most direct pathway for the biosynthesis of N-epsilon-Acetyl-L-lysine involves the enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the epsilon-amino group of an L-lysine residue within a protein. mimedb.orgnih.gov This reaction is catalyzed by a large family of enzymes known as lysine (B10760008) acetyltransferases (KATs), previously referred to as histone acetyltransferases (HATs). ebi.ac.ukwikipedia.org

The catalytic mechanism of many KATs, particularly those belonging to the GNAT (Gcn5-related N-acetyltransferase) family, involves a conserved glutamate (B1630785) residue in the active site. nih.govfrontiersin.orgfrontiersin.org This glutamate acts as a general base, deprotonating the ε-amino group of the lysine side chain. frontiersin.orgfrontiersin.org This increases the nucleophilicity of the lysine, enabling it to attack the carbonyl carbon of acetyl-CoA. A transient tetrahedral intermediate is formed, which then collapses to yield N-epsilon-acetylated lysine and coenzyme A. nih.govfrontiersin.org This process neutralizes the positive charge of the lysine side chain, a key event in modulating protein function and interactions. nih.govfrontiersin.org

While initially discovered in the context of histone modification and epigenetic regulation, it is now understood that thousands of non-histone proteins across all cellular compartments are also subject to lysine acetylation. nih.gov In bacteria, both enzymatic and non-enzymatic acetylation of lysine residues occur, with KATs playing a crucial role in regulating a wide array of cellular processes, including metabolism and transcription. frontiersin.orgasm.org

Table 1: Key Components in the Enzymatic Synthesis of N-epsilon-Acetyl-L-lysine

| Component | Role | References |

| L-Lysine | The amino acid substrate whose ε-amino group is acetylated. | mimedb.org |

| Acetyl-CoA | The donor of the acetyl group. | mimedb.orgnih.gov |

| Lysine Acetyltransferases (KATs) | The family of enzymes that catalyze the acetylation reaction. | ebi.ac.ukwikipedia.org |

| Glutamate Residue | A key catalytic residue in the active site of many KATs. | nih.govfrontiersin.orgfrontiersin.org |

Alternate Pathways Involving N-acetylated Lysine Intermediates

Beyond the direct acetylation of lysine residues in proteins, other biosynthetic pathways produce N-acetylated lysine derivatives, which serve distinct biological functions.

α-aminoadipate (AAA) pathway variant: In some prokaryotes, a variant of the AAA pathway for lysine biosynthesis involves an N-acetylated intermediate. wikipedia.orgscispace.com In this pathway, α-aminoadipate is first converted to N-acetyl-α-aminoadipate. This intermediate is then phosphorylated and subsequently undergoes reductive dephosphorylation to form an ε-aldehyde, which eventually leads to the synthesis of L-lysine. wikipedia.orgscispace.com While the end product is L-lysine, this pathway highlights the involvement of N-acetylation in the biosynthesis of the amino acid itself in certain organisms.

Nε-acetyl-β-lysine synthesis: A notable alternate pathway exists in methanogenic archaea and some bacteria for the synthesis of Nε-acetyl-β-lysine, an important compatible solute for osmoregulation. researchgate.netnih.govoup.com This pathway begins with the conversion of α-lysine to β-lysine, a reaction catalyzed by the enzyme lysine-2,3-aminomutase. researchgate.netoup.comresearchgate.net Subsequently, a β-lysine acetyltransferase catalyzes the acetylation of the ε-amino group of β-lysine, using acetyl-CoA as the acetyl donor, to produce Nε-acetyl-β-lysine. researchgate.netoup.comresearchgate.net The genes encoding these two enzymes have been identified and are often induced by salt stress, highlighting the role of this pathway in adaptation to high-salinity environments. researchgate.netnih.gov The synthesis of its precursor, α-lysine, often occurs via the diaminopimelate (DAP) pathway in these organisms. asm.orgnih.gov

Enzymatic Release and Degradation of N-epsilon-Acetyl-L-lysine

The dynamic nature of protein acetylation necessitates mechanisms for both the addition and removal of acetyl groups, as well as the processing of acetylated proteins.

Proteolytic Degradation of Acetylated Proteins and Hydrolase Activity

N-epsilon-Acetyl-L-lysine can be released from proteins through their proteolytic degradation. mimedb.org As acetylated proteins are turned over, the resulting peptides can be further broken down by various proteases and peptidases. Specific hydrolases, known as N-acylpeptide hydrolases, can cleave acetylated amino acids from the N-terminus of peptides, releasing free N-epsilon-Acetyl-L-lysine. mimedb.org

The removal of the acetyl group from lysine residues is a critical regulatory step, catalyzed by enzymes known as lysine deacetylases (KDACs) or histone deacetylases (HDACs). ebi.ac.ukwikipedia.org These enzymes are broadly classified into two main families: the zinc-dependent classical HDACs and the NAD+-dependent sirtuins. frontiersin.org These deacetylases reverse the action of KATs, restoring the positive charge on the lysine residue and thereby modulating the protein's function and interactions. wikipedia.orgfrontiersin.org Some hydrolases exhibit specificity for different acyl groups on lysine; for instance, certain avian kidney enzymes can hydrolyze various ω-N-acyl-diamino acids, including derivatives of lysine. cdnsciencepub.com

Metabolic Fates and Recycling of N-epsilon-Acetyl-L-lysine

Once released, free N-epsilon-Acetyl-L-lysine can enter various metabolic pathways. It is recognized as an endogenous metabolite in mammals. medchemexpress.com Recent research suggests that diet-derived N-epsilon-Acetyl-L-lysine can be transported into cells and contribute to the cellular acetylome. biorxiv.org

One intriguing metabolic fate involves the potential for N-epsilon-Acetyl-L-lysine to be utilized by lysyl-tRNA synthetase (KARS). Studies have shown that KARS can adenylate N-epsilon-Acetyl-L-lysine, forming N-epsilon-acetyl-L-lysyl-AMP, and subsequently attach it to its cognate tRNA. biorxiv.org This suggests a novel mechanism of "intra-translational modification," where acetylated lysine is incorporated directly into a nascent polypeptide chain during protein synthesis. biorxiv.org This pathway could represent a direct route for recycling acetylated lysine from dietary sources or protein degradation back into the proteome.

Furthermore, the acetyl group from N-epsilon-Acetyl-L-lysine can be recycled. The acetyl moiety can be released and potentially converted back into acetyl-CoA, which can then be used in various metabolic reactions, including re-acetylation of other proteins by KATs. biorxiv.org This recycling pathway underscores the cell's efficiency in managing this important functional group.

Advanced Research Methodologies for Investigating N Epsilon Acetyl L Lysine

Mass Spectrometry-Based Proteomics for Acetylome Profiling

Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale analysis of the acetylome, the complete set of acetylated proteins in a cell or organism. nih.govplos.org This approach allows for the identification of thousands of acetylation sites and the quantification of their dynamic changes in response to various stimuli. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for identifying and quantifying N-epsilon-Acetyl-L-lysine residues in complex protein samples. nih.gov In a typical workflow, proteins are extracted from cells or tissues and enzymatically digested, most commonly with trypsin, to generate a mixture of peptides. wiley.com This peptide mixture is then separated by liquid chromatography before being introduced into the mass spectrometer. frontiersin.orgfrontiersin.org

The mass spectrometer performs two stages of mass analysis (MS/MS). In the first stage, the mass-to-charge ratio (m/z) of the intact peptides is measured. Specific peptides are then selected for fragmentation, and in the second stage, the m/z of the resulting fragment ions is measured. The fragmentation pattern provides sequence information, allowing for the identification of the peptide and the precise location of the N-epsilon-Acetyl-L-lysine modification. researchgate.netheldlab.org A characteristic "reporter" or "diagnostic" immonium ion at an m/z of 126.1 is often observed in the tandem mass spectra of acetylated peptides, serving as a specific indicator of an acetylated lysine (B10760008) residue. heldlab.orgnih.gov

Recent advancements in LC-MS/MS technology, including high-resolution mass analyzers like the Orbitrap, have significantly improved the sensitivity and accuracy of acetylome profiling. frontiersin.orgcellsignal.cn These advancements enable the identification of a vast number of acetylated sites from minimal sample amounts. omicsdi.org For instance, studies have successfully identified thousands of lysine acetylation sites in various organisms and tissues, including mouse liver, human cells, and bacteria. cellsignal.cnnih.govacs.org

Table 1: Key Features of LC-MS/MS in Acetylome Analysis

| Feature | Description |

|---|---|

| Principle | Separation of peptides by liquid chromatography followed by mass analysis and fragmentation to determine peptide sequence and modification sites. |

| Sample Preparation | Protein extraction, digestion (e.g., with trypsin), and sometimes fractionation of the resulting peptides. |

| Key Instrumentation | High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Orbitrap, Q-TOF). |

| Data Output | Mass spectra that provide information on peptide mass, sequence, and the location of post-translational modifications. |

| Strengths | High sensitivity, high resolution, and the ability to identify and quantify thousands of acetylation sites in a single experiment. |

| Applications | Global profiling of the acetylome, identification of novel acetylation sites, and quantification of changes in acetylation levels. |

Due to the low stoichiometry of many acetylation events, direct analysis of total protein digests by LC-MS/MS can be challenging. To overcome this, immunoaffinity enrichment strategies are widely employed to selectively isolate acetylated peptides from the complex mixture. nih.govnih.gov This is most commonly achieved using antibodies that specifically recognize N-epsilon-Acetyl-L-lysine. nih.govaliyuncs.com

These anti-acetyllysine antibodies, which can be polyclonal or monoclonal, are often conjugated to agarose (B213101) or magnetic beads. nih.govaliyuncs.com The peptide mixture is incubated with these antibody-conjugated beads, allowing for the capture of acetylated peptides. wiley.com After washing away non-acetylated peptides, the enriched acetylated peptides are eluted and analyzed by LC-MS/MS. wiley.comcellsignal.com This enrichment step significantly increases the number of identified acetylation sites. nih.gov

Several commercial kits and technologies have been developed to streamline this process. PTMScan® Technology from Cell Signaling Technology, for instance, utilizes a proprietary methodology for peptide enrichment using a specific bead-conjugated antibody for the quantitative profiling of PTMs, including acetylation (AcetylScan®). cellsignal.comcellsignal.cn This technology has been successfully used to identify and quantify large numbers of post-translationally modified peptides with high specificity and sensitivity. cellsignal.cnelifesciences.org The combination of different anti-acetyllysine antibodies, including mixtures of monoclonal antibodies, has been shown to further increase the coverage of the acetylome. omicsdi.orgnih.gov

Table 2: Comparison of Immunoaffinity Enrichment Reagents

| Reagent Type | Advantages | Considerations |

|---|---|---|

| Polyclonal Antibodies | Can recognize multiple epitopes, potentially leading to broader coverage. | Batch-to-batch variability can be a concern. |

| Monoclonal Antibodies | High specificity for a single epitope, ensuring high reproducibility. | May have a narrower recognition scope compared to polyclonal antibodies. |

| Antibody Cocktails | A mixture of several monoclonal antibodies can provide both broad coverage and high specificity. omicsdi.org | The optimal composition of the cocktail needs to be determined. |

| PTMScan® Technology | Provides a standardized and optimized workflow for PTM enrichment and analysis. cellsignal.com | Can be a proprietary system. |

To understand the dynamics of lysine acetylation, it is crucial to quantify the changes in acetylation levels across different conditions. Several quantitative proteomic approaches can be integrated with acetylome profiling.

Label-Free Quantification (LFQ) methods compare the signal intensities of peptides across different samples to determine their relative abundance. nih.govwiley.com One such method, MS1 Filtering, analyzes the precursor ion signal intensity in the first mass spectrometry scan to quantify changes in acetylation. pnas.orgnih.gov LFQ is a cost-effective and straightforward approach that has been successfully used to study changes in the acetylome in various biological contexts, such as in different mouse tissues and during disease. nih.govcellsignal.cn

Isotope Labeling techniques involve the incorporation of stable isotopes into proteins or peptides, which then serve as internal standards for accurate quantification.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling approach where cells are grown in media containing "light" or "heavy" versions of essential amino acids (e.g., lysine and arginine). nih.govnih.gov The mass difference between the light and heavy labeled peptides allows for their relative quantification when the samples are mixed and analyzed together. nih.gov

Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labeling methods where peptides from different samples are derivatized with isobaric tags. frontiersin.orgomicsdi.org These tags have the same mass and are indistinguishable in the initial MS scan, but upon fragmentation, they generate reporter ions of different masses, allowing for the simultaneous quantification of peptides from multiple samples. omicsdi.org

Isotope-labeled Acetic Anhydride (B1165640) can be used to chemically acetylate unmodified lysine residues after protein digestion. nih.gov By using different isotopic forms of acetic anhydride for different samples, the relative levels of endogenous acetylation can be determined. acs.org

Metabolic Labeling with Isotopes such as ¹³C-glucose or D₃-acetate can be used to track the dynamics of acetylation by monitoring the incorporation of the heavy isotopes into acetyl groups over time. nih.gov

Table 3: Overview of Quantitative Proteomic Approaches for Acetylome Analysis

| Approach | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Label-Free Quantification (LFQ) | Compares peptide signal intensities across runs. nih.gov | Cost-effective, simple experimental design. | Requires high instrument stability and sophisticated data analysis. |

| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Metabolic incorporation of heavy amino acids. nih.govresearchgate.net | High accuracy, multiplexing capability. | Limited to cell culture, can be expensive. |

| Isobaric Labeling (TMT/iTRAQ) | Chemical labeling of peptides with isobaric tags. frontiersin.orgomicsdi.org | High multiplexing capacity, accurate quantification. | Can be costly, potential for ratio compression. |

| Isotope-labeled Acetic Anhydride | Chemical acetylation of unmodified lysines with isotopic labels. nih.gov | Allows for stoichiometry determination. | Can be complex to implement. |

| Metabolic Isotope Labeling | Tracking incorporation of labeled precursors into acetyl groups. nih.gov | Provides information on acetylation dynamics and turnover. | Requires careful experimental design and data analysis. |

The vast amount of data generated from mass spectrometry-based acetylome studies necessitates the use of computational tools for data analysis and interpretation. oup.comoup.com These tools are essential for identifying acetylated peptides from raw MS/MS data, determining the precise location of the modification, and performing statistical analysis to identify significantly regulated sites. researchgate.net